molecular formula C13H15N3O2S B13498675 Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate

Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate

Cat. No.: B13498675
M. Wt: 277.34 g/mol
InChI Key: POZFSVKRLNJFJL-UHFFFAOYSA-N
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Description

Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate is an organic compound with the molecular formula C13H15N3O2S. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the quinazoline moiety in its structure makes it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate typically involves multiple steps starting from anthranilic acid. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the quinazoline ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate involves its interaction with specific molecular targets in biological systems. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate is unique due to its specific structure, which combines the quinazoline moiety with a thioether and ester group. This unique combination provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[(4-aminoquinazolin-2-yl)methylsulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-18-12(17)8-19-7-11-15-10-6-4-3-5-9(10)13(14)16-11/h3-6H,2,7-8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZFSVKRLNJFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC1=NC2=CC=CC=C2C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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